molecular formula C7H7BF3KN2O B13458756 Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide

Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide

Cat. No.: B13458756
M. Wt: 242.05 g/mol
InChI Key: ODYXDYCQUUIMLT-UHFFFAOYSA-N
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Description

Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide typically involves the reaction of 6-acetamidopyridine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

    Starting Materials: 6-acetamidopyridine, boron trifluoride etherate, potassium carbonate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.

    Procedure: 6-acetamidopyridine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran). Boron trifluoride etherate is added dropwise to the solution, followed by the addition of potassium carbonate. The reaction mixture is stirred for several hours until the formation of the desired product is complete.

    Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.

Major Products

    Cross-Coupling: Formation of biaryl compounds.

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation/Reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

These compounds share the trifluoroborate group but differ in their organic substituents, leading to variations in reactivity and applications.

Properties

Molecular Formula

C7H7BF3KN2O

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;(6-acetamidopyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C7H7BF3N2O.K/c1-5(14)13-7-3-2-6(4-12-7)8(9,10)11;/h2-4H,1H3,(H,12,13,14);/q-1;+1

InChI Key

ODYXDYCQUUIMLT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)NC(=O)C)(F)(F)F.[K+]

Origin of Product

United States

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